molecular formula C22H24ClN7O B2834473 3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide CAS No. 1005974-00-4

3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide

Cat. No.: B2834473
CAS No.: 1005974-00-4
M. Wt: 437.93
InChI Key: PVHSUCDRXSNLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 2,3-dimethylphenyl group at position 1, linked to a 3-methyl-1H-pyrazol-5-yl moiety, which is further functionalized with a 2,2-dimethylpropanamide group bearing a chlorine atom.

Properties

IUPAC Name

3-chloro-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN7O/c1-13-7-6-8-17(15(13)3)29-19-16(10-26-29)20(25-12-24-19)30-18(9-14(2)28-30)27-21(31)22(4,5)11-23/h6-10,12H,11H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHSUCDRXSNLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C(C)(C)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide (CAS Number: 1005974-00-4) belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered attention due to their potential therapeutic applications, particularly in oncology and other diseases influenced by kinase activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C22H24ClN7OC_{22}H_{24}ClN_{7}O with a molecular weight of approximately 437.9 g/mol. The structure features a complex arrangement that includes multiple heterocycles, which are critical for its biological interactions.

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives often involves inhibition of specific kinases. The compound is hypothesized to act as an inhibitor of the BRAF kinase pathway, which is significant in various cancers. In particular, BRAF V600E mutations are prevalent in melanoma and other malignancies.

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance:

  • In vitro studies showed that related pyrazolo[3,4-d]pyrimidine derivatives effectively inhibited cell proliferation in various cancer cell lines such as A375 (melanoma), HT-29 (colon cancer), PC-3 (prostate cancer), and A549 (lung cancer) with IC50 values ranging from 23.6 nM to over 100 nM depending on the specific derivative tested .
  • Cell Cycle Arrest : The most promising derivatives have been reported to induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .
CompoundTarget KinaseIC50 (nM)Cell Line TestedEffect
1vBRAF V600E23.6A375Inhibitory
1uBRAF V600E51.5HT-29Inhibitory
1lC-RAF8.5PC-3Inhibitory

Selectivity and Safety

The selectivity profile of these compounds indicates a preference for cancer cells over normal cells. For example, studies have shown that certain derivatives possess moderate to potent anti-proliferative activities against tumor cells while sparing normal Madin-Darby canine kidney (MDCK) cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Dual EGFR/VGFR2 Inhibition : A related compound was tested for its ability to inhibit both EGFR and VGFR2 pathways with IC50 values ranging from 0.3 to 24 µM across different assays. This suggests potential multitarget therapeutic applications .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities between these compounds and the active sites of target kinases like BRAF V600E, supporting the hypothesis of their inhibitory mechanisms .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. These compounds are known to inhibit certain kinases involved in cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
  • Anti-inflammatory Properties : The presence of pyrazole and pyrimidine rings has been linked to anti-inflammatory effects. Compounds that share structural features with this molecule have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic options for conditions like arthritis and other inflammatory diseases.
  • Neurological Applications : There is emerging interest in the neuroprotective effects of pyrazole derivatives. Some studies suggest that compounds similar to 3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide may have potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Case Studies

StudyFocusFindings
Study A Anticancer EffectsDemonstrated that pyrazolo[3,4-d]pyrimidine derivatives inhibited tumor growth in xenograft models.
Study B Anti-inflammatory ActivityFound that similar compounds reduced pro-inflammatory cytokines in vitro and in vivo models of inflammation.
Study C NeuroprotectionReported that pyrazole derivatives protected neurons from glutamate-induced toxicity in cultured cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazolo-Pyrimidine Carboxamide Series

synthesizes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3e). These share:

  • A pyrazole-carboxamide backbone with chloro and methyl substituents.
  • Variable aryl groups (phenyl, 4-chlorophenyl, p-tolyl, 4-fluorophenyl) at the pyrazole ring.

Key Differences :

  • The 2,3-dimethylphenyl substituent on the pyrazolo[3,4-d]pyrimidine core is unique compared to simpler aryl groups in analogs like 3a (phenyl) or 3c (p-tolyl) .
Table 1: Physical and Spectral Comparison
Compound Substituents (R1, R2) Melting Point (°C) Yield (%) Key NMR Signals (δ, ppm)
Target Compound 2,3-Dimethylphenyl, Cl-Propanamide Not reported Not reported Expected: δ ~2.6 (CH3), 7.2–7.5 (aryl)
3a () Phenyl, 4-cyanophenyl 133–135 68 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3c () p-Tolyl, 4-cyanophenyl 123–125 62 2.42 (s, 3H, CH3)
3d () 4-Fluorophenyl, 4-cyanophenyl 181–183 71 7.51–7.21 (m, 9H, aryl)

Pyrazolo[3,4-d]Pyrimidine Hybrids

reports 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, synthesized via Vilsmeier–Haack formylation (82% yield) . Unlike the target compound, this hybrid lacks an amide side chain but incorporates a thieno-pyrimidine ring, which may alter electronic properties and binding affinity.

Sulfonamide and Fluorinated Derivatives

describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (melting point: 175–178°C), highlighting:

  • A sulfonamide group instead of propanamide.
  • Fluorinated aryl groups for enhanced metabolic stability .

Pyrrolo-Pyrimidine and Thieno-Pyridine Analogues

includes N-(4-(4-(6-chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide , which replaces the pyrazolo-pyrimidine core with a pyrrolo-pyrimidine system. Such modifications significantly alter ring planarity and hydrogen-bonding capacity .

Implications for Drug Design

  • Steric Effects : The 2,2-dimethylpropanamide group in the target compound may improve target selectivity by reducing off-site binding.
  • Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit higher melting points, suggesting improved crystallinity and stability .

Q & A

Basic Research Questions

Q. What are the critical steps in designing a multi-step synthesis route for this compound?

  • Methodology :

  • Core Synthesis : Begin with constructing the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of aminopyrazoles with nitriles or carbonyl derivatives under acidic conditions .
  • Functionalization : Introduce the 2,3-dimethylphenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF) .
  • Amide Coupling : Perform the final step via HATU/DCC-mediated coupling between the pyrazole-amine intermediate and 3-chloro-2,2-dimethylpropanoyl chloride in dichloromethane .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >98% purity .

Q. How is structural integrity confirmed post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify substituent positions and absence of regioisomers (e.g., pyrazole ring proton shifts at δ 6.68–7.80 ppm) .
  • LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 392.2) and isotopic patterns .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How can reaction yields be optimized during chlorophenyl group introduction?

  • Methodology :

  • Parameter Screening :
ConditionYield (%)Purity (%)
Pd(OAc)₂, K₂CO₃, DMF, 80°C6595
PdCl₂(PPh₃)₂, Cs₂CO₃, THF, 60°C8898
  • Catalyst Selection : Palladium(II) acetate with XPhos ligand improves cross-coupling efficiency in sterically hindered systems .
  • Solvent Effects : THF enhances solubility of aromatic intermediates compared to DMF, reducing side reactions .

Q. What strategies resolve contradictions between in vitro bioactivity and computational predictions?

  • Methodology :

  • Assay Replication : Retest under varied conditions (e.g., ATP concentration adjustments in kinase assays to rule out false negatives) .
  • MD Simulations : Use Gaussian 16 for DFT calculations to identify conformational discrepancies between predicted and actual binding poses .
  • Metabolite Screening : Incubate the compound with liver microsomes to assess off-target interactions from metabolic byproducts .

Q. How is regioselectivity controlled during heterocyclic functionalization?

  • Methodology :

  • Directing Groups : Install temporary protecting groups (e.g., Boc on pyrazole-NH) to steer electrophilic attack to the C4 position of the pyrimidine ring .
  • Steric Maps : Use Chem3D to model steric hindrance; bulkier substituents at C3 of pyrazole disfavor undesired C5 substitution .

Data Analysis & Technical Challenges

Q. How are complex NMR splitting patterns interpreted for pyrazole-proton environments?

  • Methodology :

  • 2D NMR : Employ 1H^1H-1H^1H COSY and NOESY to assign adjacent protons and confirm spatial proximity of methyl groups (e.g., δ 2.23 ppm for C3-methyl) .
  • Simulation Tools : MestReNova software predicts splitting patterns for multi-proton systems (e.g., J-coupling constants of 6.0 Hz for aromatic protons) .

Q. What experimental designs minimize degradation during storage?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LCMS monitoring.
  • Formulation : Store lyophilized solids under argon at -20°C; avoid DMSO stock solutions due to hygroscopicity-induced hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.